molecular formula C11H12O5 B2405634 4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid CAS No. 75501-54-1

4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid

Cat. No.: B2405634
CAS No.: 75501-54-1
M. Wt: 224.212
InChI Key: LKCLKCOWTYSINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid typically involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with a suitable reagent to introduce the butanoic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carbonyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through these interactions, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzoic acid: Shares the hydroxy and methoxy groups but lacks the butanoic acid moiety.

    2-Hydroxy-5-methoxyphenylphosphonic acid: Contains a phosphonic acid group instead of the butanoic acid moiety.

    2-Hydroxy-5-methoxyacetophenone: Contains an acetophenone group instead of the butanoic acid moiety.

Uniqueness

4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid is unique due to the presence of both the hydroxy and methoxy groups along with the butanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-hydroxy-5-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-16-7-2-3-9(12)8(6-7)10(13)4-5-11(14)15/h2-3,6,12H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCLKCOWTYSINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.